molecular formula C3H3N3O3 B14027581 5-Amino-1,2,4-oxadiazole-3-carboxylic acid

5-Amino-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B14027581
M. Wt: 129.07 g/mol
InChI Key: CDIBKDPYMGRPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and agriculture. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with acid chlorides in the presence of a base, leading to the formation of the oxadiazole ring . Another approach involves the use of nitrile oxides and nitriles in a 1,3-dipolar cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazoles, which can have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Amino-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison: 5-Amino-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which enhance its reactivity and versatility.

Properties

IUPAC Name

5-amino-1,2,4-oxadiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3/c4-3-5-1(2(7)8)6-9-3/h(H,7,8)(H2,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIBKDPYMGRPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NOC(=N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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